5-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide

Description

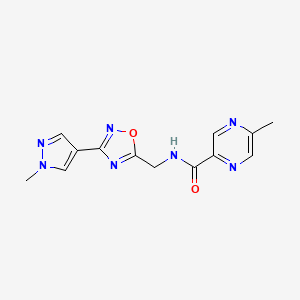

5-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide is a bis-heterocyclic compound featuring a pyrazine carboxamide core linked to a 1-methylpyrazole moiety via a 1,2,4-oxadiazole bridge. This structure combines three pharmacologically relevant heterocycles: pyrazine (a six-membered ring with two nitrogen atoms), 1,2,4-oxadiazole (a five-membered ring with two nitrogen and one oxygen atom), and pyrazole (a five-membered ring with two adjacent nitrogen atoms). Such bis-heterocyclic architectures are known for their diverse biological activities, including kinase inhibition and antimicrobial properties .

The compound’s synthesis likely involves coupling a pyrazine-2-carboxamide derivative with a preformed 1-methylpyrazole-oxadiazole intermediate, possibly via amide bond formation or cyclization reactions.

Properties

IUPAC Name |

5-methyl-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N7O2/c1-8-3-15-10(5-14-8)13(21)16-6-11-18-12(19-22-11)9-4-17-20(2)7-9/h3-5,7H,6H2,1-2H3,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXAYDLQJVAGLAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)NCC2=NC(=NO2)C3=CN(N=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide can be contextualized against the following analogs:

Pyrazole-Oxadiazole Bis-Heterocycles

- N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]-aniline (): Structure: Contains a 1,3,4-oxadiazole linked to a 5-methylpyrazole and a dimethylaminophenyl group. Key Differences: Lacks the pyrazine carboxamide moiety but includes a dimethylamino substituent on the benzene ring. Synthesis: Prepared via oxidative cyclization of a carbohydrazide intermediate using iodosobenzene diacetate . Structural Insights: X-ray data reveal shorter N–C bonds in the oxadiazole ring (1.290 Å vs. 1.311 Å in pyrazole) due to electron-withdrawing effects of oxygen. The dihedral angle between oxadiazole and pyrazole rings is 7.97°, indicating partial conjugation .

Pyrazole-4-Carboxamide Derivatives

- 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides (): Structure: Feature dual pyrazole rings with chloro, cyano, and aryl substituents. Key Differences: Replace the oxadiazole-pyrazine linkage with a second pyrazole ring. Chloro and cyano groups enhance electrophilicity. Synthesis: EDCI/HOBt-mediated coupling in DMF, yielding 62–71% with recrystallization . Physical Properties: Melting points range from 123–183°C, influenced by substituents (e.g., 4-fluorophenyl in 3d raises mp to 181–183°C) .

Pyrazine-Tetrazole Hybrids

- 5-Methoxy-N-(1H-tetrazol-5-yl)pyrazine-2-carboxamide ():

- Structure : Combines pyrazine carboxamide with a tetrazole ring.

- Key Differences : Tetrazole replaces the oxadiazole-pyrazole unit, altering electronic properties and hydrogen-bonding capacity.

- Molecular Weight : 221.18 g/mol, significantly lower than the target compound due to the absence of the oxadiazole-pyrazole segment .

Q & A

Q. Critical factors :

- Solvent polarity : Polar aprotic solvents (DMF, dioxane) enhance reactivity but may require purification steps to remove byproducts .

- Catalysts : Anhydrous sodium acetate improves cyclization efficiency in reflux conditions .

Basic: What analytical techniques are essential for characterizing this compound and verifying its purity?

Answer:

Rigorous characterization requires:

- Spectroscopy :

- ¹H/¹³C NMR : Confirms substituent positions (e.g., pyrazole methyl groups at δ 2.5–3.0 ppm) .

- IR : Validates carbonyl (C=O, ~1650 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) functionalities .

- Chromatography :

- TLC/HPLC : Monitors reaction progress and purity (>95% by reverse-phase HPLC) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 329.38 for related oxadiazole derivatives) .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?

Answer:

SAR focuses on:

Q. Example modifications :

| Modification | Effect on Activity | Evidence |

|---|---|---|

| Chloro-substituted phenyl | Increased antimicrobial potency | |

| Methoxybenzyl attachment | Enhanced CNS penetration | |

| Trifluoromethylpyrazole | Improved pharmacokinetic properties |

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies (e.g., varying IC₅₀ values in antimicrobial assays) arise from:

- Assay conditions : Differences in bacterial strains or cell lines (e.g., Gram-positive vs. Gram-negative) .

- Compound stability : Hydrolysis of the oxadiazole ring under acidic conditions may reduce activity .

Q. Validation strategies :

- Dose-response curves : Replicate assays with standardized protocols (e.g., CLSI guidelines) .

- Metabolite profiling : LC-MS/MS identifies degradation products that may skew results .

Advanced: What computational methods are effective for predicting target interactions of this compound?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding to kinase domains (e.g., EGFR, VEGFR2) .

- Key interactions : Pyrazine carboxamide forms hydrogen bonds with catalytic lysine residues .

- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox activity .

Validation : Compare docking scores with experimental IC₅₀ values to refine predictive models .

Advanced: How do reaction conditions (solvent, temperature) impact the regioselectivity of oxadiazole formation?

Answer:

- Solvent effects :

- Polar solvents (DMF) : Favor cyclization via stabilization of transition states .

- Non-polar solvents (toluene) : May lead to incomplete ring closure .

- Temperature :

- Reflux (100–120°C) : Accelerates oxadiazole formation but risks decomposition .

- Room temperature : Slower but improves regioselectivity for 1,2,4-oxadiazole over 1,3,4-isomers .

Mitigation : Use catalytic p-TsOH or microwave-assisted synthesis to enhance regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.